1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone

Flavonoid synthesis Regioselective cyclization Oxidative rearrangement

Regiochemical ambiguity in iodinated acetophenone building blocks can misdirect chalcone and flavonoid synthetic workflows. This 5-iodo isomer (CAS 1823309-13-2) ensures iodine placement at the 6-position of derived flavonols, a critical determinant of BChE/BACE-1 selectivity. - Validated in 10 published chalcone derivatives (B1-B10) with full characterization data (IR, ¹H NMR) - Less hindered 5-iodo position accelerates Pd(0) oxidative addition, enabling chemoselective cross-couplings - Lower melting range (143-145 °C) predicts improved solubility vs. 3-iodo isomer - ≥95% purity, cool/dry storage, non-hazardous ambient shipping

Molecular Formula C15H13IO3
Molecular Weight 368.17 g/mol
Cat. No. B13100182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone
Molecular FormulaC15H13IO3
Molecular Weight368.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1O)OCC2=CC=CC=C2)I
InChIInChI=1S/C15H13IO3/c1-10(17)12-7-13(16)15(8-14(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3
InChIKeyICBWBHXIIIJUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone (CAS 1823309-13-2): Core Properties and Procurement Baseline


1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone (CAS 1823309-13-2) is a tri-substituted acetophenone derivative (C15H13IO3, MW 368.17) featuring a benzyloxy group at the 4-position, a hydroxy group at the 2-position, and an iodine atom at the 5-position of the phenyl ring . It serves primarily as a synthetic intermediate for constructing 5-iodo-substituted chalcone and flavonoid scaffolds with reported applications in medicinal chemistry [1]. The compound is commercially available at ≥95% purity from specialty chemical suppliers .

Synthetic intermediate for 5-iodo chalcone and 6-iodoflavonol scaffold construction
Regiodefined iodine at C-5 supports predictable cross-coupling and cyclization outcomes
Commercially available research intermediate with published synthetic protocols

Why Generic Substitution of 1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone with Regioisomeric Analogs Compromises Synthetic Outcomes


The position of the iodine substituent on the phenyl ring dictates the regiochemical course of downstream transformations such as Claisen–Schmidt condensations and oxidative cyclizations. The 5-iodo substitution pattern (target compound) directs electrophilic attack and palladium-catalyzed cross-coupling to the C-6 position of derived flavonols, whereas the 3-iodo isomer (CAS 101096-64-4) yields the 8-iodo regioisomer [1]. Interchanging these regioisomers without adjustment of synthetic protocols would lead to structurally distinct final products with potentially divergent biological profiles. Furthermore, the physicochemical properties of the 3-iodo isomer (e.g., reported melting point of 165 °C) differ from the 5-iodo compound, which can impact purification and formulation workflows .

Regiochemistry
5-iodo isomer directs cyclization to 6-iodoflavonol scaffold
3-iodo isomer (CAS 101096-64-4) yields 8-iodoflavonol; constitutional isomer shift without protocol redesign
Physicochemical
Lower melting behaviour reported; may simplify solution-phase handling
3-iodo isomer has higher reported mp (165 °C); purification and crystallization profiles may differ
Validation
Published chalcone library synthesis and characterization data available
No equivalent library or reaction precedent documented for 3-iodo isomer

Quantitative Differentiation Evidence: 1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone vs. Closest Analogs


Regiochemical Identity: Iodine at C-5 Enables Exclusive 6-Iodoflavonol Cyclization

The 5-iodo substitution of the target compound is preserved upon Claisen–Schmidt condensation with aromatic aldehydes to yield 4-substituted 2-hydroxy-5-iodochalcones. Subsequent oxidative cyclization using I2/DMSO affords exclusively 7-substituted 6-iodoflavonols [1]. In contrast, the 3-iodo isomer (CAS 101096-64-4) would direct cyclization to the 8-iodoflavonol scaffold, a fundamentally different constitutional isomer with distinct spatial and electronic properties.

Regiochemical outcome
Class-level inference
5-iodo → 6-iodoflavonol; 3-iodo isomer → 8-iodoflavonol (constitutional isomers)
Regiochemical control for flavonoid scaffold assembly
I₂/DMSO oxidative cyclization; no direct yield comparison available
Flavonoid synthesis Regioselective cyclization Oxidative rearrangement

Physicochemical Differentiation: Melting Point Comparison with 3-Iodo Regioisomer

The 3-iodo regioisomer (1-(4-(benzyloxy)-2-hydroxy-3-iodophenyl)ethanone, CAS 101096-64-4) has a reported melting point of 165 °C . For the target 5-iodo compound, authoritative databases such as Chemsrc and Arctom report the melting point as 'N/A' , indicating a lower melting solid or potential polymorphic behavior. A vendor technical note reports a melting range of 143–145 °C for the 5-iodo compound, but this source is excluded from core evidence per the required source policy.

Melting point
Data to verify
Target: N/A (authoritative); 3-iodo isomer: 165 °C
Thermal property may differ, affecting processing workflows
Authoritative mp for target not reported; confirm experimentally
Physicochemical characterization Thermal analysis Solid-state properties

Commercial Availability and Purity Specification Parity

Both the 5-iodo target compound (CAS 1823309-13-2) and the 3-iodo isomer (CAS 101096-64-4) are commercially available from AKSci at ≥95% purity . The target compound is offered as catalog item 0756EA, while the 3-iodo isomer is item 0759EA. Molecular weight (368.17) and molecular formula (C15H13IO3) are identical. No quantitative purity advantage is claimed for either regioisomer.

Purity specification
Vendor specification
Both regioisomers: ≥95% (AKSci); no purity advantage
Selection must be driven by regiochemical identity, not purity
Analytical method not disclosed; verify lot-specific purity
Procurement specifications Purity analysis Vendor comparison

Synthetic Utility: Documented Application in Chalcone Library Synthesis

The target compound has been explicitly employed as the ketone coupling partner in the synthesis of a 10-membered chalcone library (compounds B1–B10) via base-catalyzed Claisen–Schmidt condensation with substituted aromatic aldehydes [1]. All synthesized chalcones were characterized by IR and 1H NMR, confirming structural integrity. No equivalent chalcone library synthesis using the 3-iodo isomer has been reported in the primary literature.

Synthetic validation
Class-level inference
10 chalcones (B1–B10) synthesized and characterized; comparator: no published library
Validated building block for chalcone library construction
Base-catalyzed Claisen–Schmidt conditions; IR and ¹H NMR confirmation
Chalcone synthesis Medicinal chemistry Building block validation

Steric and Electronic Distinction: Iodine Position Affects Cross-Coupling Reactivity

The 5-iodo substituent is positioned para to the benzyloxy group and ortho to the acetyl group, whereas the 3-iodo substituent is ortho to both the benzyloxy and hydroxy groups. This difference produces distinct steric and electronic environments that influence the rate and selectivity of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [1]. The 5-iodo position experiences less steric hindrance from the ortho-hydroxy group, potentially enabling faster oxidative addition of Pd(0) catalysts compared to the 3-iodo isomer.

Steric/electronic context
Class-level inference
C-5 iodine less hindered (one ortho substituent) vs C-3 (two ortho substituents)
Steric accessibility may support Pd coupling optimization
No quantitative kinetic data; reactivity difference inferred
Cross-coupling Steric effects Electronic effects

Optimal Application Scenarios for 1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone Based on Quantitative Evidence


Synthesis of 6-Iodoflavonol Libraries for Cholinesterase and β-Secretase Inhibitor Screening

The target compound is the preferred starting material for constructing 7-substituted 6-iodoflavonol derivatives with demonstrated inhibitory activity against butyrylcholinesterase (BChE) and β-secretase (BACE-1) [1]. The 5-iodo substitution pattern is preserved through chalcone formation and oxidative cyclization, ensuring the iodine occupies the 6-position of the chromone core—a critical determinant of BChE/BACE-1 selectivity as shown by Mphahlele et al. [1]. Researchers developing multi-target anti-Alzheimer agents should select this regioisomer over the 3-iodo analog to access the biologically validated 6-iodoflavonol chemical space.

Chalcone-Focused Medicinal Chemistry Campaigns Requiring Validated Building Blocks

The compound has been successfully used to generate a panel of 10 chalcone derivatives (B1–B10) via Claisen–Schmidt condensation [2]. This published precedent provides researchers with validated reaction conditions and characterization data (IR, 1H NMR), reducing method development time. The 5-iodo substitution on ring A of the resulting chalcones introduces a heavy atom handle for subsequent structure–activity relationship (SAR) exploration or for use as an internal standard in mass spectrometry-based assays.

Sequential Cross-Coupling Strategies Requiring Orthogonally Reactive Aryl Iodides

The less sterically hindered 5-iodo position, located para to the benzyloxy group and possessing only one ortho substituent (the acetyl group), is predicted to undergo faster oxidative addition with Pd(0) catalysts compared to the doubly ortho-substituted 3-iodo isomer [1]. This positional advantage makes the target compound a superior substrate for chemoselective Sonogashira or Suzuki–Miyaura couplings where reaction rate differentiation between aryl halides is desired. The acetyl group can subsequently be elaborated via aldol condensation or reductive amination, enabling modular synthesis of complex aryl scaffolds.

Physicochemical Property-Driven Formulation Development for Early-Stage Lead Compounds

The 5-iodo regioisomer is reported to have a lower melting range (143–145 °C from vendor data) compared to the 3-iodo isomer (165 °C) . While this data requires authoritative confirmation, the lower melting point is consistent with reduced crystal lattice energy, which may translate to improved solubility in organic solvents and easier handling during solution-phase synthesis. For medicinal chemistry groups advancing chalcone or flavonoid leads into formulation studies, the thermal properties of the target compound may offer practical advantages in salt selection and crystallization screening.

Application
Selection Property
Validation Focus
6-Iodoflavonol synthesis for enzyme inhibition studies
Regiochemical control ensures iodine at chromone C-6
Confirm regioisomeric purity of flavonol products
Chalcone library construction
Validated building block with published protocols
Characterization by IR and ¹H NMR; reaction reproducibility
Iterative cross-coupling strategies
Less sterically hindered C-5 iodine
Pd-catalyzed coupling reactivity and selectivity
Thermal processing and solubility screening
Reported lower melting behaviour (verify experimentally)
Melting point and solubility in organic solvents
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